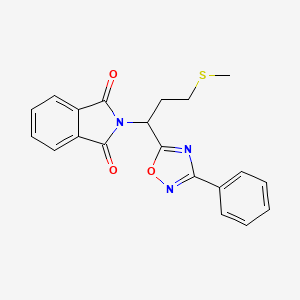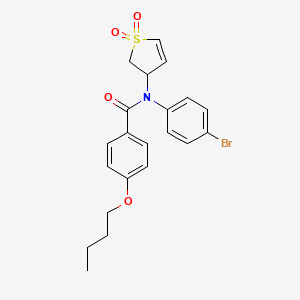
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of antipyrine derivatives in drug chemistry . Similarly, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process demonstrates the versatility of benzamide compounds in forming complex structures . Moreover, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, starting from commercially available materials, showcases the compound's potential antitumor effects and excellent bioactivities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and DFT calculations have been used to characterize the structure of antipyrine derivatives, revealing that hydrogen bonding and π-interactions play a significant role in the stabilization of their molecular sheets . Additionally, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed, showing good agreement between experimental and theoretical geometrical parameters . The crystal and molecular structure of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have also been determined, providing insights into the coordination environment of metal complexes .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent . The intramolecular hydrogen bond in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is a key feature that affects its reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are essential for their application in medicinal chemistry. The synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have provided valuable information on their spectroscopic properties and potential as neutral cis-[ML2] complexes . The antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives has been evaluated, demonstrating their potential as antimicrobial agents . Furthermore, the pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been investigated, revealing their inhibitory activity against various enzymes .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar benzamide compounds often involves copper-catalyzed intramolecular cyclization processes, producing various amides in good yields under mild conditions (Wang et al., 2008). Another synthesis method starts from commercially available raw materials with key steps like ring closing reaction, reduction reaction, and acylation, achieving over 30% overall yields (H. Bin, 2015).
- Characterization Techniques : Compounds similar to N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide are characterized using techniques like NMR, mass spectrometry, and elemental analysis. These characterization methods provide detailed insights into the structure and properties of the synthesized compounds (S. Saeed et al., 2010).
Potential Biological Applications
- Antipathogenic Activity : Some benzamide derivatives demonstrate significant antipathogenic activities, particularly against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- Inhibition of Alkaline Phosphatase : Benzamide derivatives have shown potential in binding nucleotide protein targets by inhibiting human recombinant alkaline phosphatase, indicating their significance in medicinal chemistry (A. Saeed et al., 2015).
Molecular Structure and Properties
- X-ray Structure Analysis : X-ray diffraction data is often used to determine the crystal structure of benzamide derivatives. This provides valuable information on the molecular arrangement and interactions within the crystal, offering insights into their potential applications in various fields (Fun et al., 2012).
Other Relevant Studies
- Catalytic Activity : Some benzamide derivatives have been studied for their catalytic properties, such as in the oxidation of alcohols, suggesting potential applications in chemical synthesis and industrial processes (Jhaumeer-Laulloo et al., 2004).
- Anticancer Evaluation : The design and synthesis of benzamide derivatives for anticancer evaluation indicate their potential role in developing new therapeutic agents. Such studies often involve testing against various cancer cell lines to assess their efficacy (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCXFQHXLSEKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

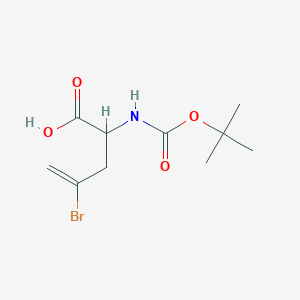
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
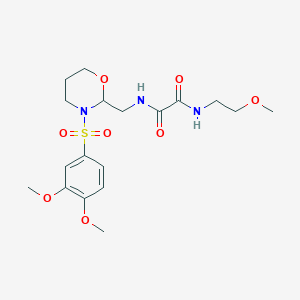
![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)
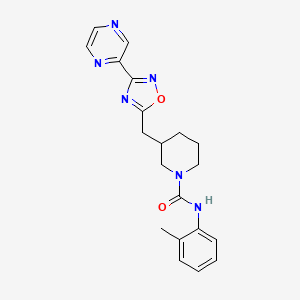
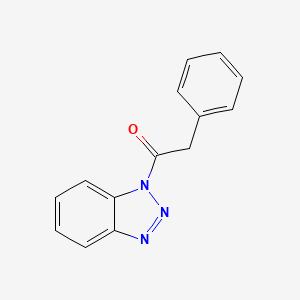
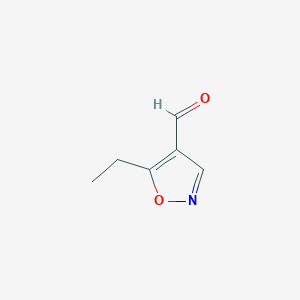
![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)
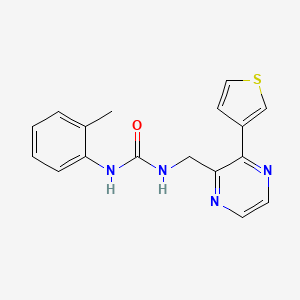
![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)
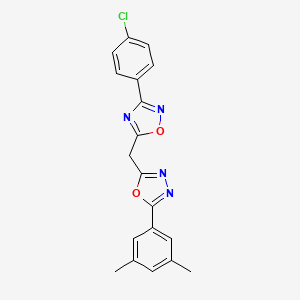
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
